molecular formula C17H25N3S B4957208 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide

1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide

Cat. No.: B4957208
M. Wt: 303.5 g/mol
InChI Key: RHDRZTNIKIGIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,7-Trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the diazabicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3S/c1-16-9-17(2,11-19(3)10-16)13-20(12-16)15(21)18-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDRZTNIKIGIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CN(C1)C)(CN(C2)C(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of cesium carbonate as a base, which increases the yield of the targeted bicyclic core. The reaction conditions often include the use of potassium carbonate and tetrabutylammonium bromide (TBAB) to achieve optimal results .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,5,7-Trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5,7-Trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,7-Trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.